molecular formula C7H17NO2 B13064480 2,3-Dimethoxypentan-1-amine

2,3-Dimethoxypentan-1-amine

Cat. No.: B13064480
M. Wt: 147.22 g/mol
InChI Key: AYEKGFJVJJRHFF-UHFFFAOYSA-N
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Description

2,3-Dimethoxypentan-1-amine is an organic compound characterized by the presence of an amine group attached to a pentane backbone with two methoxy groups at the second and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxypentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2,3-dimethoxypentane and an amine source.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the amination process. Common catalysts include transition metals like palladium or copper.

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group replaces a leaving group on the pentane backbone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxypentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3-Dimethoxypentan-1-amine finds applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxypentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    2,3-Dimethoxypentane: Lacks the amine group, making it less reactive in certain chemical reactions.

    2,3-Dimethoxybenzylamine: Contains a benzyl group instead of a pentane backbone, leading to different chemical properties and applications.

    2,3-Dimethoxypropylamine: Shorter carbon chain, affecting its physical and chemical properties.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

2,3-dimethoxypentan-1-amine

InChI

InChI=1S/C7H17NO2/c1-4-6(9-2)7(5-8)10-3/h6-7H,4-5,8H2,1-3H3

InChI Key

AYEKGFJVJJRHFF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CN)OC)OC

Origin of Product

United States

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